molecular formula C15H23NO5 B15300199 tert-butyl N-{4-[2-(2-hydroxyethoxy)ethoxy]phenyl}carbamate

tert-butyl N-{4-[2-(2-hydroxyethoxy)ethoxy]phenyl}carbamate

Cat. No.: B15300199
M. Wt: 297.35 g/mol
InChI Key: CUAQOSFSMDUMCB-UHFFFAOYSA-N
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Description

Structure and Properties tert-Butyl N-{4-[2-(2-hydroxyethoxy)ethoxy]phenyl}carbamate (CAS: 2228637-73-6) is a carbamate derivative featuring a tert-butyl-protected amine group linked to a phenyl ring via a polyethylene glycol (PEG)-like chain. The chain consists of two ethoxy units and terminates in a hydroxy group, conferring amphiphilic properties. This structure enhances solubility in polar solvents like ethanol, DMF, and water, making it valuable in drug delivery, bioconjugation, and intermediate synthesis .

Synthesis
The compound is synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl carbamates are often prepared using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., triethylamine in THF), followed by purification via silica gel chromatography .

Properties

Molecular Formula

C15H23NO5

Molecular Weight

297.35 g/mol

IUPAC Name

tert-butyl N-[4-[2-(2-hydroxyethoxy)ethoxy]phenyl]carbamate

InChI

InChI=1S/C15H23NO5/c1-15(2,3)21-14(18)16-12-4-6-13(7-5-12)20-11-10-19-9-8-17/h4-7,17H,8-11H2,1-3H3,(H,16,18)

InChI Key

CUAQOSFSMDUMCB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)OCCOCCO

Origin of Product

United States

Preparation Methods

Boc Protection Strategies for Aromatic Amines

Direct Carbamate Formation via Boc Anhydride

The tert-butoxycarbonyl (Boc) group is widely employed for amine protection due to its stability under basic conditions. A foundational method involves reacting 4-aminophenol derivatives with di-tert-butyl dicarbonate [(Boc)₂O] in the presence of a base. For example, in the synthesis of tert-butyl (4-bromophenyl)carbamate, 4-bromoaniline was treated with (Boc)₂O in toluene at 70°C for 16 hours, yielding the Boc-protected amine in 64% yield. This approach is adaptable to the target compound by substituting 4-aminophenol with a pre-functionalized 4-amino-[2-(2-hydroxyethoxy)ethoxy]benzene intermediate.

Critical parameters include:

  • Solvent selection : Toluene or dichloromethane (DCM) are preferred for their inertness.
  • Base compatibility : Sodium bicarbonate (NaHCO₃) or dimethylaminopyridine (DMAP) facilitates the deprotonation of the amine, enhancing nucleophilicity.
  • Temperature : Reactions typically proceed at ambient temperature or mild heating (50–70°C).

Aqueous Biphasic Systems

Aqueous-organic biphasic systems offer advantages in simplifying purification. In the synthesis of (S)-tert-butyl-1-(4-bromophenyl)ethyl carbamate, (Boc)₂O was added to a mixture of (S)-1-(4-bromophenyl)ethanamine, NaHCO₃, water, and ethyl acetate at 5°C, achieving a 98.7% yield. This method’s success hinges on the amine’s solubility in the organic phase and rapid Boc group transfer at the interface.

Etherification Methods for Introducing the 2-(2-Hydroxyethoxy)ethoxy Side Chain

Mitsunobu Reaction for Ether Synthesis

The Mitsunobu reaction enables the formation of ether bonds between alcohols and phenols. To install the 2-(2-hydroxyethoxy)ethoxy group, 4-nitrophenol or 4-aminophenol could serve as starting materials. For instance, coupling 2-(2-hydroxyethoxy)ethanol with 4-nitrophenol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) would yield the nitro intermediate, which is subsequently reduced to the amine.

Challenges:
  • Functional group compatibility : The Boc group is stable under Mitsunobu conditions, but the reaction’s acidity may necessitate protection of the amine prior to etherification.
  • Purification : Triphenylphosphine oxide byproducts require careful removal via chromatography or recrystallization.

Nucleophilic Substitution with Alkoxy Halides

An alternative route involves displacing a halogen on the phenyl ring with a pre-formed 2-(2-hydroxyethoxy)ethoxy nucleophile. For example, 4-fluoro- or 4-chloronitrobenzene could react with sodium 2-(2-hydroxyethoxy)ethoxide in dimethylformamide (DMF) at 80°C. After reduction of the nitro group to an amine, Boc protection would yield the target compound.

Optimization Considerations:
  • Leaving group reactivity : Bromine or iodine substituents enhance displacement rates compared to fluorine.
  • Solvent polarity : Polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) stabilize the transition state.

Multi-Step Synthesis Approaches

Sequential Protection and Etherification

A modular strategy involves:

  • Boc protection of 4-aminophenol : Reacting 4-aminophenol with (Boc)₂O in DCM/NaHCO₃ to form tert-butyl (4-hydroxyphenyl)carbamate.
  • Etherification : Treating the phenol with 2-(2-hydroxyethoxy)ethyl tosylate in the presence of potassium carbonate (K₂CO₃) in acetone, yielding the target compound.
Yield Analysis:
Step Reaction Conditions Yield (%)
1 DCM, NaHCO₃, 25°C, 12h 85–90
2 Acetone, K₂CO₃, 60°C, 24h 70–75

Reductive Amination Pathway

For substrates lacking direct amine functionality, reductive amination offers a viable route:

  • Ketone formation : Condense 4-nitrobenzaldehyde with 2-(2-hydroxyethoxy)ethanol to form a Schiff base.
  • Reduction : Catalytic hydrogenation with Pd/C or NaBH₄ converts the nitro group to an amine.
  • Boc protection : Standard (Boc)₂O/NaHCO₃ conditions.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • Direct Boc protection (Section 1.1) is straightforward but requires pre-functionalized amines.
  • Mitsunobu etherification (Section 2.1) offers regioselectivity but generates stoichiometric byproducts.
  • Multi-step approaches (Section 3.1) balance modularity with cumulative yield losses.

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group is cleaved under acidic or specific reagent-mediated conditions to yield the free amine.

Reagents and Conditions

  • Oxalyl chloride–MeOH system : Cleaves the Boc group via intermediates like isocyanate esters and oxazolidinediones, releasing CO and CO₂ .

  • HCl/THF : Acidic hydrolysis at 0°C followed by neutralization isolates the amine .

Mechanism

  • Oxalyl chloride reacts with the carbamate, forming an intermediate that releases tert-butanol.

  • Subsequent hydrolysis yields the amine, with byproducts including CO and tert-butanol derivatives .

Reaction ConditionsProductsYieldReference
Oxalyl chloride/MeOH, RTAmine + CO/CO₂70–85%
HCl/THF, 0°C → RTAmine hydrochloride89%

Oxidation of the Hydroxyl Group

The terminal hydroxyl group in the ethoxy chain undergoes oxidation to form carbonyl derivatives.

Reagents and Conditions

  • KMnO₄ (acidic) : Converts –OH to –COOH.

  • CrO₃ (Jones reagent) : Oxidizes –OH to ketone or carboxylic acid.

Mechanism

  • Protonation of the hydroxyl group followed by hydride abstraction forms a carbonyl intermediate.

Substrate PositionOxidizing AgentProductSelectivityReference
Terminal –OHKMnO₄/H⁺Carboxylic acidHigh
Terminal –OHCrO₃KetoneModerate

Substitution Reactions

The hydroxyl group is substituted with halides or other nucleophiles.

Reagents and Conditions

  • SOCl₂ : Converts –OH to –Cl.

  • PBr₃ : Replaces –OH with –Br.

Mechanism

  • Nucleophilic attack by the hydroxyl oxygen on SOCl₂/PBr₃, followed by halide displacement.

ReagentProductReaction TimeYieldReference
SOCl₂Chloride derivative2 h, RT90%
PBr₃Bromide derivative1 h, 40°C85%

Reduction of the Carbamate Group

The carbamate moiety is reduced to an amine under strong reducing conditions.

Reagents and Conditions

  • LiAlH₄ (THF, reflux) : Reduces carbamate to –NH–CH₂–.

Reducing AgentTemperatureProductYieldReference
LiAlH₄RefluxSecondary amine75%

Urea Formation via Amine Intermediates

Deprotected amines react with isocyanates or other amines to form ureas.

Reagents and Conditions

  • TBAF (tetrabutylammonium fluoride) : Mediates carbamate cleavage and subsequent urea synthesis .

Amine SourceReagentProductSelectivityReference
BenzylamineTBAFDissymmetric urea>90%

Stability and Side Reactions

  • Acid/Base Stability : The Boc group resists mild bases but hydrolyzes in strong acids (e.g., HCl) .

  • Thermal Decomposition : Degrades above 248°C, releasing CO₂ and tert-butylene .

Comparative Reactivity

Functional GroupReaction TypeReactivity vs. AnaloguesNotes
Boc groupDeprotectionFaster than aryl carbamatesDue to electron-donating ethoxy chain
Terminal –OHOxidationSlower than primary alcoholsSteric hindrance from PEG chain

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Employed in the development of novel materials with specific properties.

Biology:

  • Investigated for its potential as a protective group in peptide synthesis.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential use in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.
  • Evaluated for its pharmacological properties and potential therapeutic applications.

Industry:

  • Utilized in the production of specialty chemicals and intermediates.
  • Applied in the formulation of coatings and adhesives with specific performance characteristics.

Mechanism of Action

The mechanism of action of tert-butyl N-{4-[2-(2-hydroxyethoxy)ethoxy]phenyl}carbamate involves its interaction with molecular targets through its functional groups. The carbamate group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The triethylene glycol chain provides solubility and flexibility, enhancing the compound’s ability to interact with various biological targets.

Comparison with Similar Compounds

Structural Analogues with Varying PEG Chain Lengths

Compound Name CAS Number Molecular Formula PEG Chain Length Key Differences
tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate 139115-92-7 C11H21NO5 2 ethoxy units Shorter chain; lacks phenyl group, reducing aromatic interactions
tert-Butyl (2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl)carbamate 106984-09-2 C13H25NO6 3 ethoxy units Longer chain; increased hydrophilicity and flexibility
tert-Butyl N-{4-[2-(2-hydroxyethoxy)ethoxy]phenyl}carbamate 2228637-73-6 C15H21NO5 2 ethoxy units + phenyl Aromatic phenyl enhances π-π stacking; balanced solubility

Impact of Chain Length

  • Solubility : Longer PEG chains (e.g., 3 ethoxy units) improve water solubility but may reduce membrane permeability .
  • Reactivity : Terminal hydroxy groups enable conjugation (e.g., esterification, etherification), while phenyl-containing variants offer sites for aromatic interactions in drug design .

Functional Group Modifications

Compound Name CAS Number Key Functional Groups Applications
tert-Butyl N-[4-methoxy-3-(trifluoromethyl)phenyl]carbamate 1803591-70-9 Trifluoromethyl, methoxy Enhanced metabolic stability; used in fluorinated drug intermediates
tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate 101187-40-0 Terminal amine Facilitates peptide coupling; common in linker chemistry
This compound 2228637-73-6 Hydroxy, phenyl Versatile intermediate for spirocyclic compounds and receptor ligands

Key Observations

  • Trifluoromethyl Groups (e.g., CAS 1803591-70-9): Increase lipophilicity and resistance to oxidative degradation compared to hydroxy-terminated analogs .
  • Amino-Terminated Chains (e.g., CAS 101187-40-0): Enable covalent bonding in bioconjugates but require protection during synthesis .

Challenges

  • Longer PEG chains (≥3 ethoxy units) often require harsher conditions (e.g., Pd catalysis) and result in lower yields due to steric hindrance .
  • Hydroxy-terminated compounds may undergo side reactions (e.g., oxidation), necessitating inert atmospheres or stabilizing agents .

Biological Activity

tert-butyl N-{4-[2-(2-hydroxyethoxy)ethoxy]phenyl}carbamate, identified by its CAS number 1404111-67-6, is a compound of interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, effects in various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butyl group, a carbamate functional group, and a phenyl ring with ethoxy substituents. This structure suggests the potential for various interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit activities such as:

  • Enzyme Inhibition : Compounds like carbamates can inhibit enzymes involved in metabolic pathways.
  • Antioxidant Properties : Many phenolic compounds demonstrate the ability to scavenge free radicals.
  • Neuroprotective Effects : Certain derivatives have shown promise in protecting neuronal cells from apoptosis.

The biological activity of this compound can be hypothesized based on related compounds:

  • Inhibition of Protein Phosphatases : Similar carbamates have been shown to inhibit phosphatases like SHP2, which is crucial in cancer signaling pathways .
  • Reduction of Oxidative Stress : The presence of hydroxyl groups may contribute to antioxidant activity by neutralizing reactive oxygen species (ROS) in cellular models .
  • Modulation of Neurotransmitter Systems : The compound may interact with acetylcholinesterase or other neurotransmitter receptors, influencing cognitive functions and neuroprotection .

In Vitro Studies

A study evaluated the effects of similar carbamate compounds on cell lines exposed to oxidative stress. Results indicated a significant reduction in cell death and ROS levels when treated with these compounds, suggesting protective mechanisms against neurodegenerative conditions .

Case Study: Neuroprotective Effects

In a model using astrocytes treated with amyloid-beta peptides, compounds structurally related to this compound demonstrated a reduction in inflammatory markers (TNF-α) and improved cell viability compared to untreated controls. This highlights the potential for neuroprotection through modulation of inflammatory responses .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of ActionReference
Compound AEnzyme InhibitionInhibits SHP2, affecting MAPK pathway
Compound BAntioxidantScavenges ROS, reduces oxidative stress
Compound CNeuroprotectiveModulates acetylcholine levels

Q & A

Q. What are the common synthetic routes for tert-butyl N-{4-[2-(2-hydroxyethoxy)ethoxy]phenyl}carbamate, and how are intermediates purified?

The synthesis typically involves multi-step reactions, as exemplified in patent-derived protocols. A representative route includes:

  • Step 1 : Reacting 2-[2-(2-hydroxyethoxy)ethoxy]ethanol with tert-butyl prop-2-enoate in tetrahydrofuran (THF) using sodium hydride (NaH) as a base. The product is purified via silica gel column chromatography, yielding a colorless oil .
  • Step 2 : Further functionalization with reagents like triethylamine and trichloroethyl chloride in dichloromethane, followed by column chromatography .
  • Alternative Route : Using tert-butyl N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]carbamate as a starting material in coupling reactions, with LCMS (m/z 1011 [M+H]⁺) and HPLC (retention time: 1.01 minutes) for characterization .

Q. Key Methodological Considerations :

  • Use anhydrous conditions to prevent hydrolysis of the carbamate group.
  • Optimize reaction time and temperature to improve yields (e.g., 34% yield reported in a similar Pd-catalyzed coupling reaction) .

Q. How is the structural identity of this compound confirmed?

Standard analytical techniques include:

  • LCMS : Detects the molecular ion peak (e.g., m/z 1011 [M+H]⁺ for related derivatives) .
  • HPLC : Retention time analysis (e.g., 1.01 minutes under SQD-FA05 conditions) .
  • NMR : For example, ¹H NMR in CDCl₃ for verifying aromatic protons and PEG-like ethoxy chains in analogs .

Q. How can researchers resolve contradictions in reported synthesis yields for this compound?

Discrepancies in yields (e.g., 34% vs. higher yields in other studies) may arise from:

  • Catalyst Efficiency : Use of Pd₂(dba)₃/Xantphos systems vs. alternative catalysts .
  • Purification Methods : Silica gel chromatography vs. recrystallization or preparative HPLC.
  • Reaction Scale : Smaller scales (<1 mmol) often show lower yields due to side reactions.

Q. Methodological Recommendations :

  • Screen catalysts (e.g., Pd(OAc)₂, CuI) for cross-coupling steps.
  • Optimize solvent systems (e.g., dioxane vs. THF) and base (Cs₂CO₃ vs. K₂CO₃) .

Q. What role does the PEG-like chain in this compound play in drug delivery systems?

The 2-(2-hydroxyethoxy)ethoxy moiety enhances:

  • Solubility : Hydrophilic PEG chains improve aqueous solubility, critical for in vivo bioavailability.
  • Conjugation : The terminal hydroxyl group facilitates covalent attachment to drugs or nanoparticles (e.g., prodrug strategies) .

Q. Experimental Design :

  • Stability Studies : Monitor hydrolysis of the carbamate group under physiological pH (7.4) using HPLC.
  • In Vitro Release: Assess drug release kinetics in buffer or serum.

Q. How can this compound be used to study enzyme-substrate interactions?

The carbamate group and aromatic ring enable:

  • Enzyme Inhibition Assays : Test inhibition of serine hydrolases or proteases via competitive binding.
  • Fluorescent Tagging : Introduce fluorophores at the hydroxyethoxy terminus for real-time tracking .

Q. Example Protocol :

Incubate the compound with target enzymes (e.g., trypsin) in PBS (pH 7.4).

Measure residual enzyme activity using chromogenic substrates (e.g., p-nitroaniline release).

Calculate IC₅₀ values to determine inhibitory potency.

Q. What strategies mitigate decomposition during long-term storage?

  • Storage Conditions : Keep at −20°C under inert gas (Ar/N₂) to prevent oxidation.
  • Stabilizers : Add antioxidants (e.g., BHT) at 0.1% w/w.
  • Lyophilization : Convert to a stable powder form if solubility permits .

Q. How does the tert-butyl group influence the compound’s reactivity in nucleophilic environments?

The tert-butyl carbamate (Boc) group:

  • Protects Amines : Shields the carbamate nitrogen from nucleophilic attack.
  • Deprotection : Requires acidic conditions (e.g., HCl/dioxane) for removal, enabling further functionalization .

Q. Experimental Validation :

  • TLC Monitoring : Track deprotection using 10% H₂SO₄ in ethanol as a visualizing agent.

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